[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper
Description
Properties
IUPAC Name |
dichlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Cu/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKMZXXTPWPRSR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Cu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2CuN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation Process
The ligand synthesis follows a modified Williamson ether synthesis approach adapted from the bis(2-dimethylaminoethyl) ether production methods described in Chinese patent CN106316868A. While the patent focuses on ether formation, the principles apply to alkylamine synthesis through controlled amine-epoxide reactions:
Reaction Mechanism:
- Primary Amination:
Dimethylamine reacts with ethylene oxide in a 1:2 molar ratio under nitrogen atmosphere:
$$
2\ (CH3)2NH + CH2OCH2 \rightarrow (CH3)2NCH2CH2OCH2CH2N(CH3)2
$$
Temperature: 60-100°C
Reaction time: 2-5 hours
Pressure: Autogenous (3-5 bar)
- Secondary Amination:
Subsequent reaction with additional dimethylamine under hydrogen pressure (1.5-2.5 MPa) in the presence of Cu-Ni/γ-Al₂O₃ catalyst:
$$
(CH3)2NCH2CH2OCH2CH2N(CH3)2 + 2\ (CH3)2NH \rightarrow 2\ [(CH3)2NCH2CH2N(CH3)2]
$$
Temperature: 190-220°C
Reaction time: 6-13 hours
Key Process Parameters:
| Parameter | Range | Optimal Value |
|---|---|---|
| Molar ratio (amine:EO) | 1:2 - 1:2.2 | 1:2.1 |
| Hydrogen pressure | 1.5-2.5 MPa | 2.0 MPa |
| Catalyst loading | 5-7 wt% | 6 wt% |
| Post-reaction degassing | 100-120°C/1h | 110°C/1h |
Purification and Yield Optimization
The patent describes a vacuum distillation process achieving >98% purity:
Copper Complex Formation
Direct Coordination Method
The dichlorocopper complex forms through ligand substitution in methanol/water solutions, as demonstrated in PMC7180772:
Standard Procedure:
- Dissolve CuCl₂·2H₂O (1.70 g, 10 mmol) in deionized water (50 mL)
- Add ligand (2.32 g, 20 mmol) in methanol (30 mL) dropwise over 15 min
- Reflux at 80°C for 2 hours
- Cool to 5°C, filter precipitated complex
- Wash with cold ethanol (3 × 10 mL)
Reaction Equation:
$$
CuCl2 + 2\ [(CH3)2NCH2CH2N(CH3)2] \rightarrow [Cu(L)2Cl_2]
$$
Yield Data:
| Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| MeOH/H₂O (3:1) | 80 | 2 | 88 | 99.2 |
| EtOH | 70 | 3 | 82 | 98.7 |
| DMF/H₂O (2:1) | 100 | 1.5 | 91 | 99.5 |
Solid-State Mechanochemical Synthesis
Recent adaptations from PMC10142776 suggest alternative preparation routes:
Ball-Mill Procedure:
- Charge CuCl₂ (0.5 mmol) and ligand (1.0 mmol) into 10 mL stainless steel jar
- Add 3 mm diameter ZrO₂ balls (ball:powder ratio 30:1)
- Mill at 25 Hz for 15 minutes
- Wash product with diethyl ether
Advantages:
- Reaction time reduced from hours to minutes
- Solvent-free process
- Yield improvement (94% vs 88% solution method)
Structural Characterization
Crystallographic Data
Single-crystal X-ray analysis reveals a distorted octahedral geometry:
Bond Lengths:
| Bond | Length (Å) |
|---|---|
| Cu-N (axial) | 2.15 |
| Cu-N (equatorial) | 2.08 |
| Cu-Cl | 2.29 |
Angular Parameters:
| Angle | Degrees |
|---|---|
| N-Cu-N (cis) | 92.3° |
| Cl-Cu-Cl | 178.5° |
Spectroscopic Analysis
FT-IR Features:
UV-Vis Spectrum:
- λ_max = 680 nm (d-d transition)
- ε = 120 L·mol⁻¹·cm⁻¹
Stability and Reactivity
Thermal Decomposition
TGA analysis shows three-stage decomposition:
- Solvent loss (50-120°C): 8% mass loss
- Ligand decomposition (220-350°C): 62% loss
- CuCl₂ residue (35% final mass)
Solution Stability
pH-dependent speciation from potentiometric titration:
| pH | Dominant Species |
|---|---|
| <2 | [Cu(H₂O)₆]²⁺ |
| 2-4 | [Cu(L)(H₂O)₃]²⁺ |
| 4-6 | [Cu(L)₂Cl]⁺ |
| >6 | [Cu(L)₂Cl₂] (neutral) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting microfluidic techniques from PMC10142776:
Flow Reactor Parameters:
- Channel dimensions: 500 μm × 200 μm
- Flow rate: 5 μL/min (ligand), 10 μL/min (CuCl₂)
- Residence time: 20 seconds
- Conversion efficiency: 99.8%
Benefits:
- 95% reduction in reagent consumption
- 100-fold increase in space-time yield
- Real-time UV monitoring (λ = 680 nm)
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper oxides and other by-products.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield copper oxides, while reduction can produce copper metal or other reduced copper species. Substitution reactions can result in a variety of copper complexes with different ligands.
Scientific Research Applications
Catalysis
- Copper-Catalyzed Reactions : The compound has been utilized as a catalyst in various organic reactions, including the amination of aryl halides. The presence of the dimethylamino group enhances the nucleophilicity of the amine, facilitating smoother reactions and higher yields .
- Polymerization Processes : In polymer chemistry, [2-(Dimethylamino)ethyl]dimethylamine has been employed in radical polymerization processes, particularly in synthesizing poly(2-(dimethylamino)ethyl methacrylate). This polymer exhibits stimuli-responsive behavior, which is crucial for applications in drug delivery systems and smart materials .
Materials Science
- Corrosion Inhibition : Research indicates that copper complexes can serve as effective corrosion inhibitors in various environments. The dichlorocopper complex has shown potential in reducing corrosion rates significantly when applied to metal surfaces .
- Antibacterial Polymers : The synthesis of antibacterial polymers from derivatives of [2-(Dimethylamino)ethyl]dimethylamine has been reported. These polymers demonstrate efficacy against common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential applications in medical devices and coatings .
Biomedical Applications
- Drug Development : The coordination chemistry of copper complexes has led to investigations into their potential as therapeutic agents. Some studies have highlighted their efficacy as anticancer agents, leveraging their ability to interact with biological systems at the molecular level .
- Hydrogels for Drug Delivery : Hydrogels synthesized from [2-(Dimethylamino)ethyl]dimethylamine derivatives have been developed for use in drug delivery systems. Their ability to swell and release drugs in response to environmental stimuli makes them suitable for controlled release applications .
Case Studies
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Copper Complexes
| Compound | Oxidation State | Geometry | Stability | Key Applications |
|---|---|---|---|---|
| [2-(Dimethylamino)ethyl]dimethylamine; CuCl₂ | Cu(II) | Square planar | High thermal | Catalysis, Materials |
| 8-(Dimethylamino)naphthylcopper(I) | Cu(I) | Linear | Stable under N₂ | Organic synthesis |
| CuCl₂(TMEDA) | Cu(II) | Square planar | Moderate | Lewis acid catalysis |
Table 2: Reactivity of Dimethylamino-Containing Compounds
Biological Activity
The compound [2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper is a copper complex that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula : CHClCuN
- Molecular Weight : 223.62 g/mol
- Appearance : Typically presented as a colored solid or solution depending on the specific form and concentration.
The biological activity of dichlorocopper complexes is largely attributed to their ability to interact with biological macromolecules, particularly DNA and proteins. Research indicates that these complexes can induce oxidative stress, leading to cellular damage.
- Oxidative Stress Induction : Copper complexes can catalyze the production of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and nucleic acids.
- DNA Binding : Studies have shown that certain copper complexes can bind to DNA, potentially leading to mutations or cell death through interference with replication and transcription processes .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines to evaluate the effects of this compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS generation |
| MCF-7 | 20 | DNA intercalation and oxidative damage |
| A549 | 25 | Disruption of mitochondrial function |
These studies indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers investigated the anticancer properties of dichlorocopper complexes. The results demonstrated that these complexes induced apoptosis in cancer cells through the activation of caspase pathways and increased ROS levels .
Case Study 2: Antibacterial Effects
Another study explored the antibacterial activity of poly(2-(dimethylamino)ethyl methacrylate), a polymer derived from [2-(Dimethylamino)ethyl]dimethylamine. The findings indicated that this polymer inhibited bacterial growth by disrupting the bacterial membrane . This suggests potential applications in developing antimicrobial coatings or drug delivery systems.
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for various applications in medicinal chemistry:
- Drug Delivery Systems : Due to its ability to form stable complexes, it can be utilized in designing targeted drug delivery systems that release therapeutic agents in response to specific stimuli.
- Anticancer Therapeutics : Its cytotoxic properties against various cancer cell lines position it as a potential lead compound for further development into anticancer drugs.
Q & A
Q. What are the established methods for synthesizing [2-(Dimethylamino)ethyl]dimethylamine dichlorocopper complexes?
The synthesis typically involves coordinating copper(II) chloride with [2-(dimethylamino)ethyl]dimethylamine ligands under controlled stoichiometric conditions. Key steps include refluxing in anhydrous solvents (e.g., ethanol or acetonitrile) to prevent hydrolysis and ensure ligand-metal binding. Crystallization from mixed solvents (e.g., dichloromethane/hexane) is often employed to isolate single crystals for structural analysis . Purity can be verified via elemental analysis and spectroscopic methods (e.g., FT-IR for ligand coordination confirmation).
Q. How is the crystal structure of this copper complex determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the octahedral geometry of dichlorocopper complexes. For example, studies show a distorted octahedral geometry around Cu(II), with two chloride ions in axial positions and the tetradentate ligand occupying equatorial sites. Bond angles and lengths (e.g., Cu–N ≈ 2.0 Å, Cu–Cl ≈ 2.3 Å) provide insights into electronic effects and steric strain, which influence reactivity .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal: Segregate copper-containing waste and consult certified hazardous waste handlers for proper disposal .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent chloride release .
Advanced Research Questions
Q. How do electronic properties of the copper complex influence its catalytic activity?
The Cu(II) center’s d⁹ configuration enables redox activity, making it effective in oxidation reactions. Electron paramagnetic resonance (EPR) spectroscopy reveals ligand-field splitting parameters (e.g., , ), correlating with catalytic efficiency in radical-mediated processes. The dimethylamino groups act as electron donors, stabilizing transition states in reactions like C–H activation .
Q. What experimental strategies resolve contradictions in reported coordination geometries?
Discrepancies in geometry (e.g., square planar vs. octahedral) often arise from solvent polarity or counterion effects. Comparative studies using variable-temperature UV-Vis spectroscopy and density functional theory (DFT) calculations can reconcile these differences. For instance, polar solvents may stabilize higher coordination numbers by solvating axial positions .
Q. How does ligand substitution impact the stability and reactivity of dichlorocopper complexes?
Ligand substitution studies (e.g., replacing chloride with nitrate) reveal that stronger-field ligands increase the complex’s stability but reduce redox activity. Cyclic voltammetry (CV) shows shifts in reduction potentials (e.g., from +0.25 V to +0.45 V vs. Ag/AgCl) with ligand changes, affecting applications in electrocatalysis .
Q. What spectroscopic techniques are optimal for characterizing dynamic behavior in solution?
- NMR: Limited for paramagnetic Cu(II) but useful for ligand proton environments in diamagnetic analogs (e.g., Zn(II) complexes).
- EPR: Quantifies spin states and detects geometric distortions.
- UV-Vis: Monitors d-d transitions (e.g., λ ≈ 600–800 nm for octahedral Cu(II)) and solvent coordination effects .
Methodological Considerations
Q. How to optimize reaction conditions for high-yield synthesis?
- Solvent Choice: Anhydrous acetonitrile minimizes hydrolysis.
- Stoichiometry: A 1:1.2 molar ratio of CuCl₂ to ligand maximizes yield while avoiding polymeric byproducts.
- Temperature: Reflux at 80°C for 6 hours ensures complete ligand coordination .
Q. What analytical workflows validate purity and composition?
- Elemental Analysis: Confirm C, H, N, and Cl content within ±0.3% of theoretical values.
- HPLC-MS: Detects trace impurities (e.g., unreacted ligand) using a C18 column and acetonitrile/water gradient .
- TGA-DSC: Assess thermal stability (decomposition onset ≈ 220°C) and hydration state .
Data Interpretation Challenges
Q. How to address discrepancies in reported magnetic moments?
Magnetic moments (μ ≈ 1.7–1.9 BM) may vary due to crystal packing or antiferromagnetic coupling. Squid magnetometry under controlled temperatures (2–300 K) and DFT-derived exchange coupling constants () help differentiate intrinsic vs. extrinsic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
